molecular formula C24H19N5O B14790193 Bez235;nvp-bez235

Bez235;nvp-bez235

Cat. No.: B14790193
M. Wt: 393.4 g/mol
InChI Key: KGAAOKXUCALAPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dactolisib is synthesized through a multi-step process involving the formation of an imidazoquinoline core. The synthetic route typically begins with the preparation of 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline, which is then substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of dactolisib involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The process may also involve the use of continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Dactolisib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced imidazoquinoline compounds .

Scientific Research Applications

Dactolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Dactolisib exerts its effects by inhibiting both PI3K and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting these targets, dactolisib can induce apoptosis and inhibit tumor growth . The molecular targets include the catalytic subunits of PI3K (p110α, p110γ, p110δ, and p110β) and mTOR .

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

2-methyl-2-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)propanenitrile

InChI

InChI=1S/C24H19N5O/c1-24(2,14-25)29-22-18-11-15(17-10-16-6-4-5-7-19(16)26-12-17)8-9-20(18)27-13-21(22)28(3)23(29)30/h4-13H,1-3H3

InChI Key

KGAAOKXUCALAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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